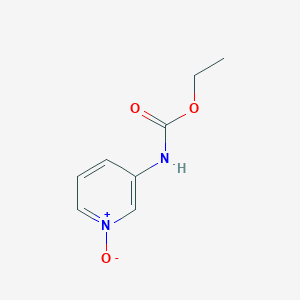
Ethyl 1-oxido-3-pyridinylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-oxido-3-pyridinylcarbamate, also known as OPC-17116, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is synthesized through a specific method and has been found to have several biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Ethyl 1-oxido-3-pyridinylcarbamate involves the inhibition of factor Xa, an enzyme involved in the coagulation cascade. By inhibiting factor Xa, Ethyl 1-oxido-3-pyridinylcarbamate prevents the formation of blood clots. Additionally, Ethyl 1-oxido-3-pyridinylcarbamate has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Ethyl 1-oxido-3-pyridinylcarbamate has several biochemical and physiological effects. It has been found to have anticoagulant and antiplatelet properties, as well as anti-inflammatory properties. Ethyl 1-oxido-3-pyridinylcarbamate has also been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 1-oxido-3-pyridinylcarbamate in lab experiments is its specificity for factor Xa, making it a potential candidate for the treatment of thrombotic disorders. Additionally, Ethyl 1-oxido-3-pyridinylcarbamate has been found to have a low risk of bleeding compared to other anticoagulant drugs. However, one limitation of using Ethyl 1-oxido-3-pyridinylcarbamate in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several future directions for research involving Ethyl 1-oxido-3-pyridinylcarbamate. One potential direction is the development of new formulations of Ethyl 1-oxido-3-pyridinylcarbamate for improved efficacy and safety. Additionally, further studies are needed to explore the potential use of Ethyl 1-oxido-3-pyridinylcarbamate in the treatment of cancer and other diseases. Finally, research is needed to better understand the mechanism of action of Ethyl 1-oxido-3-pyridinylcarbamate and its effects on various biological systems.
Conclusion
In conclusion, Ethyl 1-oxido-3-pyridinylcarbamate is a chemical compound that has been studied for its potential use in various scientific research applications. It is synthesized through a specific method and has several biochemical and physiological effects. Ethyl 1-oxido-3-pyridinylcarbamate has been found to have anticoagulant and antiplatelet properties, as well as anti-inflammatory properties. Additionally, it has been studied for its potential use in the treatment of cancer. While there are limitations to using Ethyl 1-oxido-3-pyridinylcarbamate in lab experiments, there are also several future directions for research involving this compound.
Synthesis Methods
The synthesis of Ethyl 1-oxido-3-pyridinylcarbamate involves the reaction of ethyl carbamate with 3-pyridinecarboxylic acid, followed by oxidation with hydrogen peroxide. This method has been optimized and yields high purity Ethyl 1-oxido-3-pyridinylcarbamate.
Scientific Research Applications
Ethyl 1-oxido-3-pyridinylcarbamate has been studied for its potential use in various scientific research applications. It has been found to have anticoagulant and antiplatelet properties, making it a potential candidate for the treatment of thrombotic disorders. Ethyl 1-oxido-3-pyridinylcarbamate has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
properties
Product Name |
Ethyl 1-oxido-3-pyridinylcarbamate |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl N-(1-oxidopyridin-1-ium-3-yl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(11)9-7-4-3-5-10(12)6-7/h3-6H,2H2,1H3,(H,9,11) |
InChI Key |
CWYNXQHYFSPMAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C[N+](=CC=C1)[O-] |
Canonical SMILES |
CCOC(=O)NC1=C[N+](=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239729.png)
![2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol](/img/structure/B239732.png)
![2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239733.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B239734.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine](/img/structure/B239735.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B239737.png)
![2-(4-chloro-2-methylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B239742.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B239743.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B239744.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239746.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B239747.png)
![2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B239752.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B239754.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239756.png)